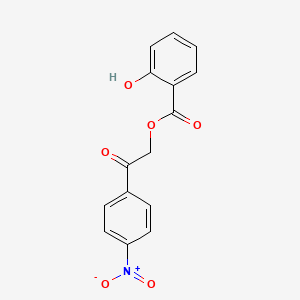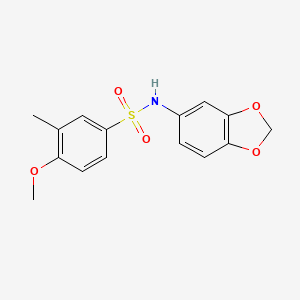
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide, also known as BMT-54, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-54 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been found to activate specific receptors in the brain, leading to the release of neurotransmitters that regulate neuronal activity.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide induces apoptosis by activating specific pathways involved in cell death. N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In animal models of neurodegenerative diseases, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide reduces oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its specificity towards certain signaling pathways and enzymes, which allows for targeted studies. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, one limitation of using N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its moderate yield and purity, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide research. One direction is to further investigate its anti-cancer activity and potential as a chemotherapeutic agent. Another direction is to study its neuroprotective effects in more detail and explore its potential as a treatment for neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method and improve the yield and purity of the product. Finally, studies can be conducted to investigate the safety and efficacy of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in animal models and eventually in clinical trials.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dichloroaniline, 3-methoxybenzaldehyde, and piperazine-1-carbothioamide under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified using column chromatography. The yield of the synthesis is moderate, and the purity of the product is confirmed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have shown that N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS/c1-24-17-4-2-3-16(12-17)22-5-7-23(8-6-22)18(25)21-15-10-13(19)9-14(20)11-15/h2-4,9-12H,5-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSCQPJXWIVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
